Cloxacillin benzathine

Catalog No.
S598402
CAS No.
23736-58-5
M.F
C54H56Cl2N8O10S2
M. Wt
1112.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloxacillin benzathine

CAS Number

23736-58-5

Product Name

Cloxacillin benzathine

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine

Molecular Formula

C54H56Cl2N8O10S2

Molecular Weight

1112.1 g/mol

InChI

InChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1

InChI Key

COCFKSXGORCFOW-VZHMHXRYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Synonyms

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[3-(o-chlorophenyl)-5-methyl-4-isoxazolecarboxamido]-3,3-dimethyl-7-oxo-, compd. with N,N’-dibenzylethylenediamine (2:1) (8CI); 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlo

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Antimicrobial Activity:

  • Mechanism of action: Cloxacillin benzathine acts as a bactericidal agent, inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) in susceptible organisms. This binding prevents the formation of the bacterial cell wall, leading to cell death. [Source: ""]
  • Targeted bacteria: Cloxacillin benzathine exhibits activity against various gram-positive bacteria, including:
    • Staphylococcus aureus (including penicillinase-producing strains)
    • Streptococcus agalactiae
    • Streptococcus dysgalactiae
    • Streptococcus uberis [Source: ""]
  • Research applications: Due to its specific activity against certain gram-positive bacteria, cloxacillin benzathine has been used in research studies investigating:
    • Treatment efficacy for infections caused by susceptible bacteria in in vitro and in vivo models. [Source: ""]
    • Emergence of resistance among bacterial populations to inform therapeutic strategies. [Source: ""]

Pharmacokinetic Properties:

  • Low solubility: Cloxacillin benzathine is characterized by its low solubility, which allows for sustained release of the drug at the site of administration. This property is particularly advantageous in veterinary medicine, where it is used for prolonged treatment of mastitis in cattle. [Source: ""]
  • Research applications: The unique pharmacokinetic profile of cloxacillin benzathine has been investigated in research to:
    • Understand the drug distribution and elimination pathways in different animal models. [Source: ""]
    • Develop dosing regimens that optimize therapeutic efficacy while minimizing the risk of adverse effects.

Cloxacillin benzathine is a semisynthetic penicillin antibiotic, specifically a benzathine salt of cloxacillin. It is designed to resist degradation by beta-lactamase enzymes, making it effective against certain strains of bacteria that produce these enzymes. The chemical formula for cloxacillin benzathine is C₅₄H₅₆Cl₂N₈O₁₀S₂, and it appears as a white, odorless solid .

  • As a research compound, specific hazard information for cloxacillin benzathine might be limited.
  • However, cloxacillin, the primary component, can cause allergic reactions in some individuals [].

Cloxacillin benzathine undergoes hydrolysis in aqueous environments, particularly in the presence of strong acids or bases. The stability of cloxacillin benzathine can be affected by temperature and pH levels, with higher temperatures accelerating degradation. Under normal conditions, it remains stable and does not exhibit hazardous reactions .

Cloxacillin benzathine exhibits significant antibacterial activity against a variety of gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, ultimately leading to cell lysis and death . The compound is particularly useful in treating infections caused by penicillinase-producing organisms.

The synthesis of cloxacillin benzathine typically involves the reaction between cloxacillin and benzathine. This process can be carried out through various methods, including:

  • Direct Neutralization: Mixing cloxacillin with benzathine in an aqueous solution under controlled pH conditions.
  • Solvent Evaporation: Dissolving both compounds in a suitable solvent, followed by evaporation to obtain the desired salt form.
  • Crystallization: Purifying the product through crystallization techniques to enhance yield and purity .

Cloxacillin benzathine is primarily used in veterinary medicine for the treatment of bacterial infections in livestock, especially mastitis in dairy cows. Its long-acting formulation allows for less frequent dosing compared to other antibiotics. Additionally, it has applications in human medicine for treating skin infections and respiratory tract infections caused by susceptible bacteria .

Studies have indicated that cloxacillin benzathine may interact with other medications, particularly those that are also metabolized by the liver. Co-administration with drugs that induce or inhibit liver enzymes can alter its pharmacokinetics. Furthermore, it may exhibit antagonistic effects when used alongside other antibiotics targeting similar bacterial strains .

Cloxacillin benzathine shares similarities with several other antibiotics but stands out due to its specific resistance to beta-lactamase. Here are some comparable compounds:

Compound NameTypeUnique Features
OxacillinSemisynthetic PenicillinLess effective against beta-lactamase producing bacteria
MethicillinSemisynthetic PenicillinLimited use due to resistance issues
DicloxacillinSemisynthetic PenicillinMore potent but requires more frequent dosing
AmoxicillinBroad-spectrum PenicillinEffective against a wider range of bacteria but not resistant to all beta-lactamases

Cloxacillin benzathine's unique formulation allows for extended release and effectiveness against specific bacterial strains that are resistant to other penicillins .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

1110.2937877 g/mol

Monoisotopic Mass

1110.2937877 g/mol

Heavy Atom Count

76

UNII

AC79L7PV2G

Pharmacology

Cloxacillin Benzathine is the benzathine salt form of a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Wikipedia

Cloxacillin benzathine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2024-04-14

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